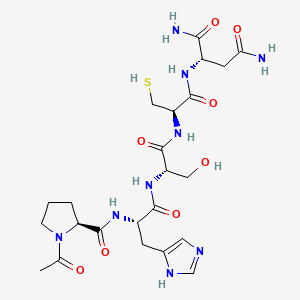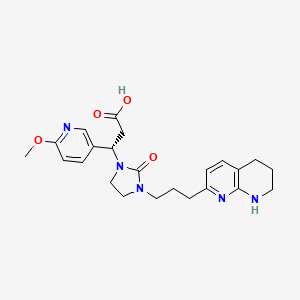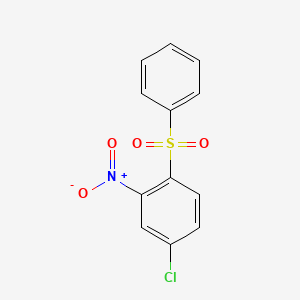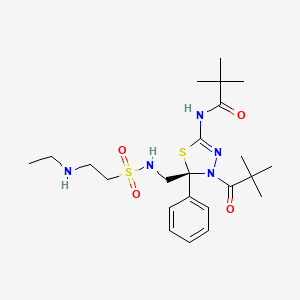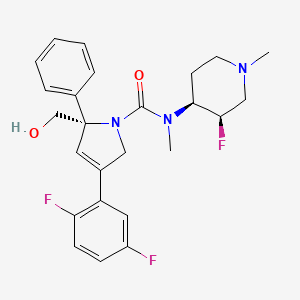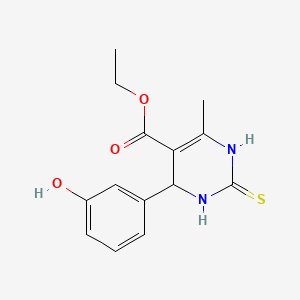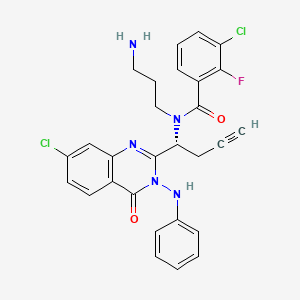
Warfarin potassium
Overview
Description
Warfarin potassium: is a racemic mixture of the potassium salt of warfarin, a well-known anticoagulant. It is extensively used in both medical and veterinary fields to prevent blood clot formation. This compound functions by inhibiting the synthesis of vitamin K-dependent clotting factors, making it a crucial medication for patients at risk of thromboembolic events.
Mechanism of Action
Target of Action
Warfarin potassium, also known as Potassium warfarin, primarily targets the Vitamin K Epoxide Reductase Complex 1 (VKORC1) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the activation of certain clotting factors in the body .
Mode of Action
This compound acts as an antagonist to vitamin K . It inhibits the function of VKORC1, blocking the reduction of vitamin K epoxide to its active form . This inhibition prevents the synthesis of biologically active forms of various clotting factors that are vitamin K-dependent .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the vitamin K cycle . By inhibiting VKORC1, this compound disrupts the cycle, leading to a decrease in the concentration of clotting factors II, VII, IX, and X . These factors are essential for blood coagulation, and their reduction results in an anticoagulant effect .
Pharmacokinetics
This compound exhibits nearly 100% oral bioavailability . It is extensively metabolized in the liver by several enzymes, including CYP2C9, 2C19, 2C8, 2C18, 1A2, and 3A4 . The elimination of warfarin is almost entirely by metabolism, with a small amount excreted unchanged . Approximately 80% of the total dose is excreted in the urine, with the remaining 20% appearing in the feces . The half-life of R-warfarin is longer than that of S-warfarin .
Result of Action
The primary result of this compound’s action is a reduction in blood clotting . By inhibiting the synthesis of active clotting factors, this compound prevents the formation and migration of blood clots . This makes it an effective treatment for conditions like venous thromboembolism, pulmonary embolism, and thromboembolism associated with atrial fibrillation or cardiac valve replacement .
Action Environment
The action of this compound can be influenced by various environmental factors , including diet, physical condition of the patient, and concomitant medications . For example, foods rich in vitamin K can reduce the effectiveness of this compound . Additionally, certain medications can interact with this compound, altering its anticoagulant effect .
Biochemical Analysis
Biochemical Properties
Warfarin potassium plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is differentially metabolized by a variety of cytochrome P450 enzymes into different hydroxylated metabolites .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Also, the effects of this compound can vary greatly depending on the individual’s genetic makeup, overall health, and other factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Warfarin potassium can be synthesized from warfarin acid. The process involves dissolving warfarin acid in a polar organic solvent, such as ethanol, and reacting it with a volatilizable base like potassium bicarbonate or potassium carbonate at low temperatures . This method ensures the purity of the final product and prevents decomposition.
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and solvent conditions to ensure high yield and purity. The final product is dried at low temperatures to avoid decomposition and maintain stability .
Chemical Reactions Analysis
Types of Reactions: Warfarin potassium undergoes various chemical reactions, including:
Oxidation: Warfarin can be oxidized to form hydroxywarfarins.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Warfarin can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes in biological systems.
Reduction: Reducing agents are less frequently used but can include hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products:
Oxidation: Hydroxywarfarins are the primary products of oxidation reactions.
Reduction: Reduced forms of warfarin, though less common, can be produced.
Substitution: Substituted warfarin derivatives, depending on the reagents used .
Scientific Research Applications
Warfarin potassium has a wide range of applications in scientific research:
Chemistry: Used as a standard anticoagulant in various chemical assays.
Biology: Employed in studies involving blood coagulation and clotting mechanisms.
Medicine: Widely used in clinical settings to prevent thromboembolic events in patients with conditions such as atrial fibrillation, deep vein thrombosis, and pulmonary embolism
Industry: Utilized as a rodenticide to control rodent populations
Comparison with Similar Compounds
Comparison: Warfarin potassium is unique due to its well-established use and extensive research backing its efficacy and safety profile. Unlike some newer anticoagulants, this compound requires regular monitoring of blood clotting times (INR) to ensure therapeutic effectiveness and safety. it remains a preferred choice for many patients due to its long history of use and effectiveness in preventing thromboembolic events .
Properties
CAS No. |
2610-86-8 |
|---|---|
Molecular Formula |
C19H16KO4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
potassium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate |
InChI |
InChI=1S/C19H16O4.K/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3; |
InChI Key |
XWDCXNPCSMIHLY-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[K+] |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.[K] |
Appearance |
Solid powder |
| 2610-86-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one Aldocumar Apo-Warfarin Coumadin Coumadine Gen-Warfarin Marevan Potassium, Warfarin Sodium, Warfarin Tedicumar Warfant Warfarin Warfarin Potassium Warfarin Sodium |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details

































Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
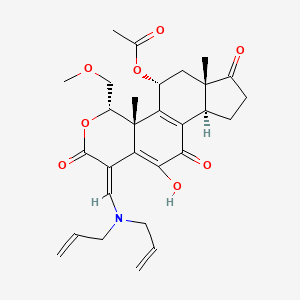
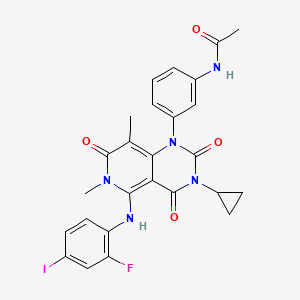

![6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B1684012.png)
